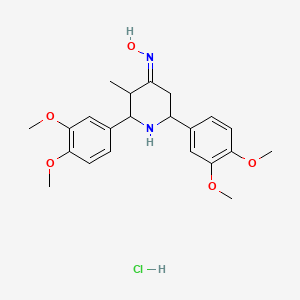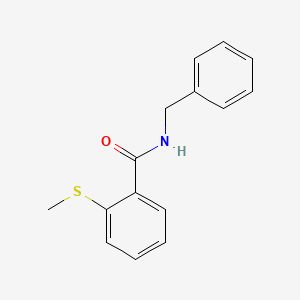![molecular formula C17H21NO2S B5874012 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. JNJ-7925476 has been extensively studied for its potential applications in the treatment of sleep disorders, obesity, and drug addiction.
作用機序
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-2 receptor, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine promotes wakefulness and reduces food intake and body weight.
Biochemical and Physiological Effects:
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to increase wakefulness and locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
実験室実験の利点と制限
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin-2 receptor in regulating sleep-wake cycles, appetite, and energy expenditure. However, one limitation is that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in the treatment of sleep disorders, obesity, and drug addiction. Another direction is to develop more potent and selective orexin-2 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, future research could focus on understanding the molecular mechanisms underlying the effects of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine on wakefulness, appetite, and drug-seeking behavior.
合成法
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylsulfonyl chloride with 4-methylpiperidine in the presence of a base to form the intermediate 4-methyl-1-[(2-naphthyl)sulfonyl]piperidine. This intermediate is then treated with methylmagnesium bromide to introduce the methyl group at the 7-position of the naphthyl ring, resulting in the formation of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine.
科学的研究の応用
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been studied extensively for its potential applications in the treatment of sleep disorders, obesity, and drug addiction. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to promote wakefulness and increase locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
特性
IUPAC Name |
4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXEDJGOSPYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)

